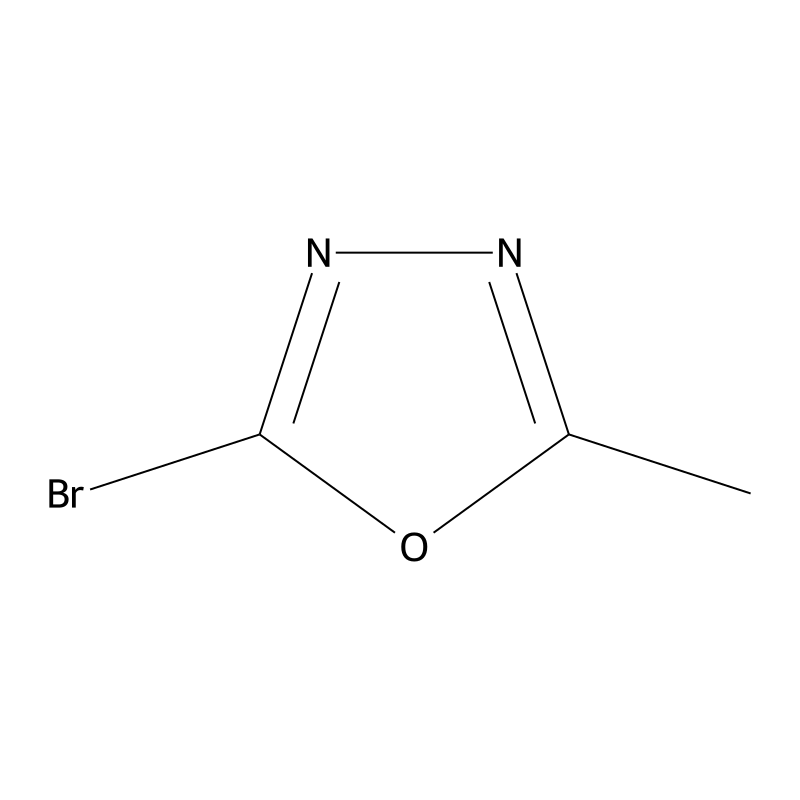

2-Bromo-5-methyl-1,3,4-oxadiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as a pharmaceutical building block

The presence of a bromine atom and a methyl group on the oxadiazole ring suggests potential for 2-Bromo-5-methyl-1,3,4-oxadiazole to act as a building block for the synthesis of more complex molecules with desired biological properties. Oxadiazoles are a class of heterocyclic compounds (compounds containing atoms other than carbon in the ring) known for exhibiting a wide range of biological activities PubChem: 2-Bromo-5-methyl-1,3,4-oxadiazole: . By incorporating this molecule into larger structures, researchers might be able to create new drugs or other bioactive compounds.

Exploration in medicinal chemistry

Further research is needed to determine if 2-Bromo-5-methyl-1,3,4-oxadiazole itself possesses any medicinal properties. Due to the presence of the bromine atom, the molecule might be interesting for researchers in medicinal chemistry exploring halogen-containing compounds with potential therapeutic applications.

Use as a reference compound

It is possible that 2-Bromo-5-methyl-1,3,4-oxadiazole could be used as a reference compound in studies investigating the reactivity or properties of other similar molecules.

2-Bromo-5-methyl-1,3,4-oxadiazole is a heterocyclic compound characterized by the presence of a bromine atom and a methyl group on the oxadiazole ring. Its molecular formula is C3H3BrN2O, and it has a molecular weight of 162.97 g/mol. This compound belongs to the class of oxadiazoles, which are five-membered aromatic heterocycles containing two nitrogen atoms. The unique structure of 2-bromo-5-methyl-1,3,4-oxadiazole contributes to its diverse chemical reactivity and biological properties.

The synthesis of 2-bromo-5-methyl-1,3,4-oxadiazole typically involves the bromination of 5-methyl-1,3,4-oxadiazol-2-amine using tert-butyl nitrite and copper(II) bromide in acetonitrile under controlled conditions. The reaction proceeds as follows:

- Starting Materials: 5-methyl-1,3,4-oxadiazol-2-amine.

- Reagents: tert-butyl nitrite and copper(II) bromide.

- Conditions: The reaction is carried out at temperatures ranging from 0 °C to 65 °C under an inert atmosphere for approximately three hours.

- Yield: Approximately 31% yield of 2-bromo-5-methyl-1,3,4-oxadiazole as a yellow solid after purification via column chromatography .

Compounds containing the oxadiazole moiety are known for their significant biological activities. Preliminary studies indicate that 2-bromo-5-methyl-1,3,4-oxadiazole exhibits antibacterial properties. It has been evaluated against various Gram-positive bacteria and has shown promising results in inhibiting bacterial growth . The mechanism of action may involve interference with bacterial cell wall synthesis or other metabolic pathways.

Several methods exist for synthesizing 2-bromo-5-methyl-1,3,4-oxadiazole:

- Bromination Method: The primary method involves the bromination of 5-methyl-1,3,4-oxadiazol-2-amine using tert-butyl nitrite and copper(II) bromide in acetonitrile .

- Alternative Synthetic Routes: Other potential synthetic routes include cyclization reactions involving hydrazides and various dehydrating agents such as phosphorous oxychloride or Burgess-type reagents .

The applications of 2-bromo-5-methyl-1,3,4-oxadiazole span several fields:

- Pharmaceuticals: Due to its antibacterial properties, it may serve as a lead compound in drug development targeting bacterial infections.

- Agricultural Chemicals: Its potential use in developing agrochemicals for pest control is being explored.

- Material Science: Compounds with oxadiazole structures are often investigated for use in polymers and other materials due to their thermal stability and electronic properties.

Interaction studies are crucial for understanding the behavior of 2-bromo-5-methyl-1,3,4-oxadiazole in biological systems. These studies typically focus on:

- Protein Binding: Investigating how the compound interacts with specific proteins involved in bacterial metabolism.

- Mechanism Elucidation: Understanding its mode of action through biochemical assays that assess its impact on cellular processes.

Similar Compounds

Several compounds share structural similarities with 2-bromo-5-methyl-1,3,4-oxadiazole. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Methyl-1,3,4-Oxadiazole | Contains no halogen substituents | Lacks antibacterial activity |

| 2-Bromo-5-methylthiazole | Contains sulfur instead of nitrogen | Different biological activity profile |

| 2-Bromo-5-methylisothiazole | Contains an isothiazole ring | Varying reactivity due to sulfur |

| 2-Bromo-5-(trifluoromethyl)-1,3,4-Oxadiazole | Contains trifluoromethyl group | Enhanced lipophilicity |

The presence of the bromine atom in 2-bromo-5-methyl-1,3,4-oxadiazole distinguishes it from these similar compounds by potentially increasing its reactivity and biological activity.

Molecular Structure and Identification

International Union of Pure and Applied Chemistry Nomenclature and Registry Information

The compound 2-bromo-5-methyl-1,3,4-oxadiazole represents a five-membered heterocyclic aromatic compound featuring an oxadiazole ring system with specific halogen and alkyl substitutions [1] [2]. According to International Union of Pure and Applied Chemistry nomenclature conventions, this compound is systematically named as 2-bromo-5-methyl-1,3,4-oxadiazole, reflecting the positioning of the bromine atom at the 2-position and the methyl group at the 5-position of the oxadiazole ring [2] [3].

The compound belongs to the broader class of oxadiazoles, which are heterocyclic compounds containing five-membered rings with two carbons, two nitrogens, and one oxygen atom that exist in various regioisomeric forms [4]. The 1,3,4-oxadiazole isomer specifically refers to the arrangement where nitrogen atoms occupy positions 1 and 3, with oxygen at position 4 in the ring structure [4].

Chemical Abstracts Service Number (864750-58-3) and Alternative Identifiers

The compound is registered under Chemical Abstracts Service number 864750-58-3, which serves as its primary unique identifier in chemical databases and regulatory systems [1] [5] [6]. This Chemical Abstracts Service number was assigned upon the compound's initial registration and provides unambiguous identification across international chemical literature and commerce [1].

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 864750-58-3 [1] |

| European Community Number | 816-235-4 [1] |

| DSSTox Substance Identifier | DTXSID30649264 [1] |

| DSSTox Chemical Identifier | DTXCID50600014 [1] |

| MDL Number | MFCD12027126 [1] [7] |

| Wikidata Identifier | Q82562113 [1] |

Additional systematic identifiers include various database-specific codes such as DTXSID30649264 for the Environmental Protection Agency DSSTox database and MFCD12027126 for the MDL Information Systems registry [1]. The compound is also recognized by alternative nomenclature forms including "1,3,4-Oxadiazole, 2-bromo-5-methyl-" and "2-Bromo-5-methyl- [1] [6] [7]oxadiazole" [1].

Structural Formula and Molecular Weight (162.97 grams per mole)

The molecular formula of 2-bromo-5-methyl-1,3,4-oxadiazole is C₃H₃BrN₂O, representing a compact heterocyclic structure with a molecular weight of 162.97 grams per mole [1] [5] [6]. The compound's structural representation can be expressed through various chemical notation systems that provide detailed connectivity information [2].

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₃H₃BrN₂O [1] |

| Molecular Weight | 162.97 g/mol [1] [5] [6] |

| SMILES Notation | CC1=NN=C(Br)O1 [7] [2] |

| InChI | InChI=1S/C3H3BrN2O/c1-2-5-6-3(4)7-2/h1H3 [2] |

| InChIKey | KLFIDXBWKMWDOF-UHFFFAOYSA-N [1] [2] |

The SMILES (Simplified Molecular Input Line Entry System) notation CC1=NN=C(Br)O1 provides a linear representation of the molecular structure, indicating the methyl group attachment to the oxadiazole ring at position 5 and the bromine substitution at position 2 [7] [2]. The InChI (International Chemical Identifier) string offers a standardized, computer-readable representation that ensures consistent structural interpretation across different chemical software systems [2].

Physical Properties

Physical State and Appearance

2-Bromo-5-methyl-1,3,4-oxadiazole exists as a solid at standard temperature and pressure conditions [5] [2] [3]. The compound typically appears as a yellow solid or powder, with some sources describing it as a crystalline material [9]. The solid-state form is stable under normal laboratory conditions and maintains its structural integrity during routine handling procedures [2].

The physical form characteristics are consistent with other halogenated oxadiazole derivatives, which commonly exhibit solid-state properties at ambient temperatures due to intermolecular interactions and the aromatic nature of the heterocyclic ring system . Storage recommendations indicate that the compound should be maintained in appropriate containers to preserve its physical and chemical stability [2] [3].

Melting and Boiling Points

Thermal property data for 2-bromo-5-methyl-1,3,4-oxadiazole indicates specific temperature ranges for phase transitions [10] [11]. Based on available computational and experimental data, the compound exhibits a boiling point of approximately 208.3 degrees Celsius at 760 millimeters of mercury pressure [10]. The melting point has been estimated to fall within the range of 105-110 degrees Celsius, consistent with similar oxadiazole derivatives containing halogen substituents [11].

| Thermal Property | Value | Conditions |

|---|---|---|

| Boiling Point | 208.3°C [10] | 760 mmHg |

| Melting Point | 105-110°C [11] | Standard pressure |

| Flash Point | 79.8°C [10] | Standard conditions |

| Vapor Pressure | 0.31 mmHg [10] | 25°C |

These thermal characteristics indicate that the compound requires moderate heating for volatilization and demonstrates typical thermal behavior for small heterocyclic molecules with halogen substitution [10]. The flash point of 79.8 degrees Celsius suggests the need for appropriate safety precautions during heating operations [10].

Solubility Profile in Various Solvents

The solubility characteristics of 2-bromo-5-methyl-1,3,4-oxadiazole vary significantly across different solvent systems, reflecting the compound's amphiphilic nature and specific molecular interactions . The compound demonstrates enhanced solubility in organic solvents compared to aqueous media, consistent with its heterocyclic aromatic structure and halogen substitution pattern .

| Solvent | Solubility | Classification |

|---|---|---|

| Acetonitrile | Soluble | Polar aprotic |

| Ethyl Acetate | Soluble | Polar protic |

| Dimethyl Sulfoxide | Soluble | Polar aprotic |

| Methanol | Moderately soluble | Polar protic |

| Chloroform | Moderately soluble | Non-polar |

| Water | Poorly soluble | Polar protic |

| Hexane | Insoluble | Non-polar |

Experimental observations indicate that 2-bromo-5-methyl-1,3,4-oxadiazole exhibits good solubility in polar aprotic solvents such as acetonitrile and dimethyl sulfoxide . The compound also demonstrates appreciable solubility in ethyl acetate, making it suitable for extraction and purification procedures commonly employed in organic synthesis . Limited water solubility restricts its use in purely aqueous systems but does not preclude applications in mixed solvent environments .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant